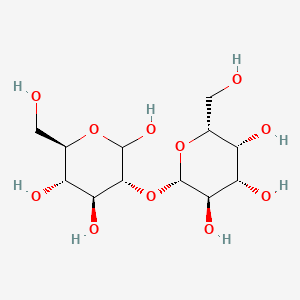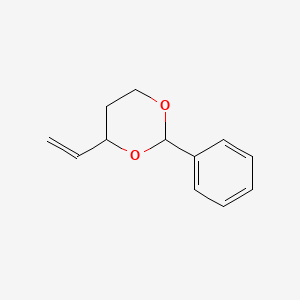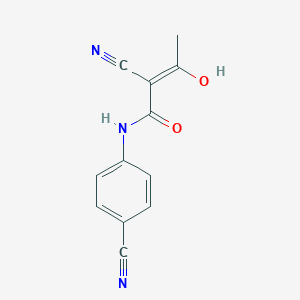
(2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. Its structure consists of a butenamide backbone with cyano and hydroxy functional groups, making it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide typically involves the reaction of 4-cyanobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and hydrolysis steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of production.
化学反应分析
Types of Reactions
(2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of cyano groups to amines using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions where the cyano or hydroxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogenation catalysts.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, (2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for probing the activity of specific enzymes and understanding their role in various biological processes.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations allows for the synthesis of drug candidates with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of (2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and hydroxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound may also act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
相似化合物的比较
Similar Compounds
- 1-(4-cyanophenyl)-3-phenyl-2-propen-1-one
- 4-(3-phenylprop-2-enoyl)benzonitrile
- 4’-cyanochalcone
Uniqueness
Compared to similar compounds, (2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide stands out due to its unique combination of functional groups. The presence of both cyano and hydroxy groups allows for a wider range of chemical reactions and applications. Additionally, its specific structural configuration may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H9N3O2 |
|---|---|
分子量 |
227.22 g/mol |
IUPAC 名称 |
(Z)-2-cyano-N-(4-cyanophenyl)-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C12H9N3O2/c1-8(16)11(7-14)12(17)15-10-4-2-9(6-13)3-5-10/h2-5,16H,1H3,(H,15,17)/b11-8- |
InChI 键 |
CJLVNIUFPOODAD-FLIBITNWSA-N |
手性 SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C#N)/O |
规范 SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



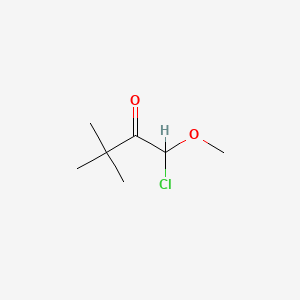
![4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B13838053.png)
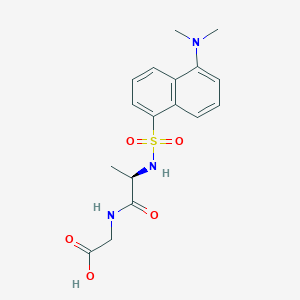
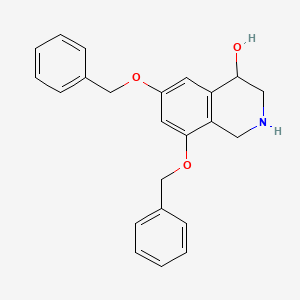
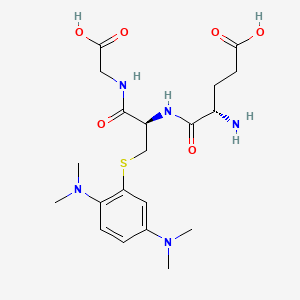
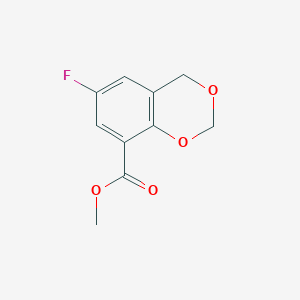

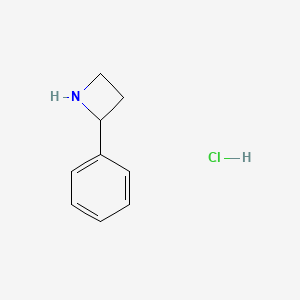

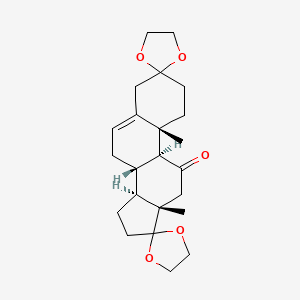
![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
